Spectrum Differentiation: Superior Dermatophyte Activity Versus Reduced Yeast Susceptibility
Ticlatone demonstrates a distinct antifungal spectrum characterized by reliable activity against dermatophytes but less favorable response in yeast infections when compared to broader-spectrum topical alternatives [1]. This differential spectrum profile provides a valuable experimental tool for studies requiring selective antifungal pressure or for investigating dermatophyte-specific pathways. In contrast to hydroxyquinoline derivatives such as chlorquinaldol and clioquinol, which exhibit broader antibacterial and antiprotozoal activity, Ticlatone's narrower spectrum may offer advantages in experimental systems where off-target antimicrobial effects on commensal flora are undesirable [2].
| Evidence Dimension | Antifungal spectrum selectivity |
|---|---|
| Target Compound Data | Effective against dermatophytes (Trichophyton, Microsporum, Epidermophyton spp.); reduced efficacy against yeasts (Candida spp.) |
| Comparator Or Baseline | Hydroxyquinolines (chlorquinaldol, clioquinol): broad antibacterial plus antifungal activity; Azoles: broad-spectrum antifungal including yeast activity |
| Quantified Difference | Qualitative spectrum divergence: Ticlatone shows dermatophyte-selective activity; comparator classes exhibit broader activity profiles |
| Conditions | Clinical treatment outcomes in patients with dermatomycoses and yeast infections, 1971 |
Why This Matters
This spectrum selectivity determines experimental applicability: researchers investigating dermatophyte-specific mechanisms require compounds with narrow dermatophyte activity, not broad-spectrum agents that confound pathway analysis.
- [1] Lundell E. Clinical Studies on Landromil (Tiklaton) in Treatment of Mycoses. Mykosen, 1971, 14(11): 531-533. DOI: 10.1111/j.1439-0507.1971.tb02955.x. View Source
- [2] Taylor & Francis. Chlorquinaldol Monograph. In: Monographs in Contact Allergy, Volume 3, 2021. View Source
